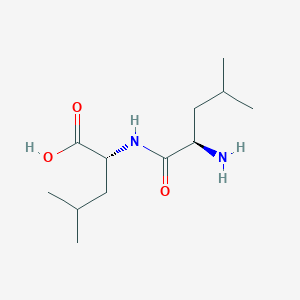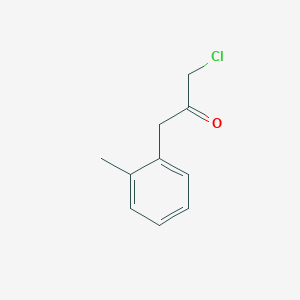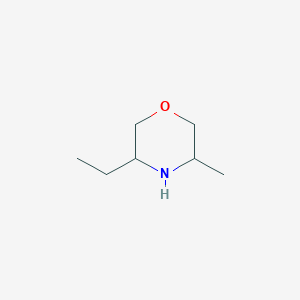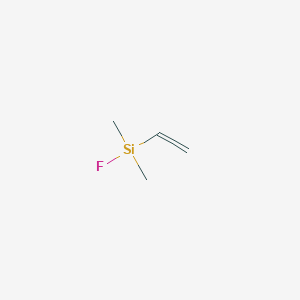
Vinyldimethylfluorosilane
Vue d'ensemble
Description
Vinyldimethylfluorosilane, also known as ethenyl(fluoro)dimethylsilane, is an organosilicon compound with the chemical formula C4H9FSi. This compound is characterized by its unique structure, which includes a vinyl group (CH2=CH-) attached to a silicon atom that is also bonded to two methyl groups and one fluorine atom. This compound is known for its reactivity and versatility in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vinyldimethylfluorosilane can be synthesized through several methods. One common approach involves the reaction of vinyltrichlorosilane with hydrogen fluoride (HF) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is distilled to achieve the required purity. The use of advanced catalysts and optimized reaction conditions helps in maximizing yield and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Vinyldimethylfluorosilane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles such as hydroxyl groups, leading to the formation of silanols.
Addition Reactions: The vinyl group can participate in addition reactions with various electrophiles, resulting in the formation of new carbon-silicon bonds.
Polymerization: The vinyl group allows for polymerization reactions, leading to the formation of organosilicon polymers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include water or alcohols, often under acidic or basic conditions.
Addition Reactions: Electrophiles such as halogens or hydrogen halides are used, typically under mild conditions.
Polymerization: Catalysts such as platinum or palladium complexes are used to initiate the polymerization process.
Major Products:
Silanols: Formed from substitution reactions.
Organosilicon Polymers: Resulting from polymerization reactions
Applications De Recherche Scientifique
Vinyldimethylfluorosilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable and biocompatible compounds.
Mécanisme D'action
The mechanism of action of vinyldimethylfluorosilane involves its ability to form strong silicon-carbon and silicon-oxygen bonds. These bonds contribute to the compound’s stability and reactivity. The vinyl group allows for various addition and polymerization reactions, while the fluorine atom enhances the compound’s chemical resistance and thermal stability. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Vinyltrimethylsilane: Similar structure but with three methyl groups instead of two methyl groups and one fluorine atom.
Vinyltrifluorosilane: Contains three fluorine atoms instead of one.
Dimethylvinylchlorosilane: Contains a chlorine atom instead of a fluorine atom.
Uniqueness: Vinyldimethylfluorosilane is unique due to the presence of both a vinyl group and a fluorine atom. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in various fields. The fluorine atom enhances the compound’s resistance to chemical and thermal degradation, while the vinyl group allows for versatile chemical modifications .
Propriétés
IUPAC Name |
ethenyl-fluoro-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FSi/c1-4-6(2,3)5/h4H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWIDSZAIGIHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38755-76-9 | |
| Record name | 38755-76-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(2,5-dimethylbenzyl)sulfanyl]benzenecarboxylate](/img/structure/B3133292.png)
![4-[(2E)-2-(1-Thiophen-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B3133297.png)


![(2R,2'R,5S,5'R,6'S,8a'S)-5-(2-hydroxyethyl)-5,5'-bis(hydroxymethyl)-2',5',8a'-trimethyldecahydro-2'H,3H-spiro[furan-2,1'-naphthalen]-6'-ol](/img/structure/B3133308.png)


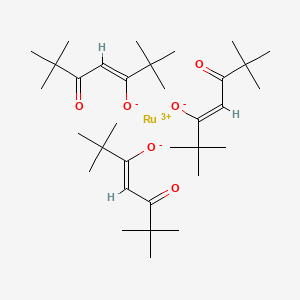
![N-(2,5-dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3133350.png)
